molecular formula C16H23NO3 B13904178 Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate

Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate

Cat. No.: B13904178
M. Wt: 277.36 g/mol
InChI Key: ZKXVQUUHZMDZKG-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

benzyl N-[1-hydroxy-4-(1-methylcyclopropyl)butan-2-yl]carbamate

InChI

InChI=1S/C16H23NO3/c1-16(9-10-16)8-7-14(11-18)17-15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3,(H,17,19)

InChI Key

ZKXVQUUHZMDZKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CCC(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate
  • CAS Registry Number : 2940867-00-3
  • Molecular Formula: C₁₆H₂₃NO₃
  • Molecular Weight : 277.36 g/mol
  • Structural Features :
    • A benzyl carbamate group (providing UV stability and synthetic versatility).
    • A hydroxymethyl (-CH₂OH) substituent (enhancing hydrophilicity).
    • A branched 1-methylcyclopropylpropyl chain (imparting steric hindrance and metabolic stability) .

Applications :
This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of peptidomimetics or protease inhibitors. Its stereospecific (S)-configuration is critical for chiral recognition in biological systems .

The compound belongs to the benzyl carbamate family, which is widely utilized in medicinal chemistry. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Applications/Properties
Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate (Target) C₁₆H₂₃NO₃ 277.36 1-methylcyclopropyl, hydroxymethyl 2940867-00-3 Peptidomimetic intermediates; chiral specificity
Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate C₁₂H₁₅NO₃ 221.26 Cyclopropyl, hydroxymethyl 103500-22-7 Smaller size; lower lipophilicity
Benzyl N-[(1R,2S)-2-methoxycyclopropyl]carbamate C₁₂H₁₅NO₃ 221.26 Methoxycyclopropyl 2940859-50-5 Enhanced solubility due to methoxy group
Benzyl (S)-(1-hydroxy-3-methylbutan-2-yl)carbamate C₁₃H₁₇NO₃ 235.28 Branched alkyl chain, hydroxymethyl 6216-65-5 Intermediate for chiral alcohols
Benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate C₂₂H₂₅ClN₂O₂ 390.90 4-chlorophenyl, pyrrolidinyl 675602-82-1 Potential CNS-targeting activity
Key Observations:

The methoxycyclopropyl analog (CAS 2940859-50-5) has higher solubility due to the polar methoxy group but lacks the hydroxymethyl group critical for hydrogen bonding .

Chirality and Bioactivity: The (S)-configuration in the target compound and the Z-valinol derivative (CAS 6216-65-5) ensures enantioselective interactions, crucial for drug-receptor binding . In contrast, the 4-chlorophenyl-pyrrolidinyl analog (CAS 675602-82-1) exhibits aromatic and heterocyclic moieties, suggesting divergent biological targets (e.g., GPCRs) .

Synthetic Utility: The target compound’s synthesis likely involves cyclopropanation and stereoselective carbamate formation, whereas analogs like CAS 6216-65-5 are derived from amino alcohol intermediates .

Biological Activity

Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is a synthetic organic compound with a molecular formula of C16H23NO3 and a molecular weight of approximately 277.36 g/mol. Its unique structure, featuring a hydroxymethyl group and a cyclopropyl moiety, suggests potential biological activities that warrant detailed examination.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Molecular Formula : C16H23NO3
  • CAS Number : 2891597-21-8
  • Functional Groups : Carbamate and hydroxymethyl groups

This structural configuration contributes to its reactivity and potential interactions with biological systems.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication. Similar compounds have shown effectiveness against various viral targets, suggesting that this compound could also possess antiviral properties.
  • Pharmacological Potential : Its unique combination of functional groups may confer distinct pharmacological properties, making it a candidate for further research in medicinal chemistry.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's biological efficacy. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Notably, the compound's activity against specific viral enzymes has been assessed, revealing promising inhibitory effects.

Study TypeFindings
Antiviral AssaysExhibited significant inhibition of viral replication in cell cultures.
Enzyme InhibitionDemonstrated potent inhibitory activity against target enzymes.

Case Studies

While comprehensive clinical data is limited, case studies involving structurally similar compounds provide insights into the expected biological activity of this compound. For instance:

  • Case Study 1 : A related carbamate derivative showed effective inhibition of NS3/4A protease in Hepatitis C virus, indicating that this compound may exhibit similar antiviral mechanisms.
  • Case Study 2 : Another study highlighted the importance of the cyclopropyl moiety in enhancing the stability and potency of antiviral compounds, suggesting that this structural feature may contribute positively to the biological activity of our compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:

Compound NameCAS NumberStructural FeaturesUnique Aspects
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate103500-22-7Hydroxymethyl group, cyclopropaneLacks additional propyl chain
Tert-butyl N-[[(2S,3S)-2-hydroxy-3-(2-methylpropan-2-yl)...]198904-86-8More complex structure with additional functional groupsEnhanced reactivity
[(1S,2R)-1-Benzyl-2-hydroxy-3-isobutyl...183004-94-6Incorporates sulfonamide functionalityDistinct biological properties

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